Pico145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

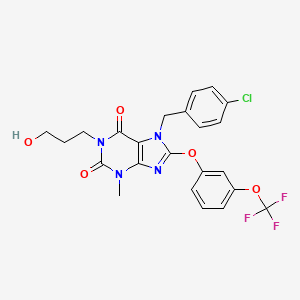

7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJHEJGMSOBHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Pico145?

An in-depth guide to the mechanism of action of Pico145, a potent and selective inhibitor of TRPC1/4/5 channels, designed for researchers and drug development professionals.

Executive Summary

Core Mechanism of Action

This compound functions as a direct, potent, and subtype-selective antagonist of TRPC1/4/5 channels.[6] Its mechanism does not rely on interfering with intracellular signaling cascades but rather on a direct interaction with the channel protein itself.[3]

2.1 Molecular Target and Binding Site

The primary molecular targets of this compound are the cation channels formed by TRPC1, TRPC4, and TRPC5 proteins.[1] These proteins assemble into tetramers to form functional channels, which can be homomeric (e.g., TRPC4 or TRPC5) or heteromeric (e.g., TRPC1/4 or TRPC1/5).[5][9]

-

Extracellular Accessibility: The binding site is accessible from the extracellular side of the membrane or via the external leaflet of the lipid bilayer. This is supported by excised outside-out patch-clamp experiments which show that this compound can inhibit channel activity when applied to the outer membrane surface.[3]

2.2 Inhibition of Channel Gating

By occupying this critical site, this compound stabilizes the channel in a closed or non-conducting conformation, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) that is normally mediated by these channels upon activation.[3][4] The inhibition is potent against channels activated by various stimuli, including the powerful synthetic activator (-)-Englerin A and the physiological agonist Sphingosine-1-Phosphate (S1P).[3][7]

Caption: this compound signaling pathway.

Quantitative Data: Potency and Selectivity

This compound is notable for its picomolar potency, which varies depending on the specific subunit composition of the TRPC channel. It is most potent against heteromeric TRPC4-TRPC1 channels and least potent against homomeric TRPC5 channels.[5][6]

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC1/4/5 Channels

| Channel Subtype | Activation Method | IC₅₀ Value (pM) | Reference(s) |

|---|---|---|---|

| Homomeric Channels | |||

| TRPC4 | (-)-Englerin A | 349 | [3][7] |

| TRPC5 | (-)-Englerin A | 1300 | [3][6][7] |

| Heteromeric Channels | |||

| TRPC4-TRPC1 Concatemer | (-)-Englerin A | 33 | [2][6] |

| TRPC5-TRPC1 Concatemer | (-)-Englerin A | 199 | [2][3][7] |

| TRPC4-TRPC1 Concatemer | Sphingosine-1-Phosphate (S1P) | 11 | [7] |

| Endogenous Channels | |||

| TRPC1:C4 (A498 cells) | (-)-Englerin A | 49 | [3] |

| Electrophysiology |

| Whole-Cell Current | (-)-Englerin A | 42 |[5][6] |

Table 2: Selectivity Profile of this compound

| Channel / Target | Concentration Tested | Effect Observed | Reference(s) |

|---|---|---|---|

| TRPC3 | 100 nM | No effect | [3][6][7] |

| TRPC6 | 100 nM | No effect | [3][6][7] |

| TRPV1 | 100 nM | No effect | [3][6][7] |

| TRPV4 | 100 nM | No effect | [3][6][7] |

| TRPA1 | 100 nM | No effect | [3][6][7] |

| TRPM2 | 100 nM | No effect | [3][6][7] |

| TRPM8 | 100 nM | No effect | [3][6][7] |

| Orai1 (SOCE) | 100 nM | No effect |[3][6][7] |

Caption: Selectivity profile of this compound.

Experimental Protocols

The characterization of this compound has been achieved through several key experimental techniques.

4.1 Intracellular Ca²⁺ Measurement Assay

This assay is used to measure the effect of this compound on Ca²⁺ influx through TRPC channels in a population of cells.

-

Cell Preparation:

-

Dye Loading:

-

Prepare a loading buffer consisting of Standard Bath Solution (SBS) supplemented with 2 µM Fura-2-AM and 0.01% Pluronic F-127. SBS composition: 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM HEPES, with pH adjusted to 7.4 using NaOH.[7]

-

Remove cell culture medium and incubate the cells with the loading buffer for 60 minutes at 37°C.[7]

-

-

Compound Incubation and Measurement:

-

Wash the cells twice with SBS to remove extracellular Fura-2-AM.[7]

-

Add SBS containing the desired concentration of this compound (or vehicle control) and incubate for 30 minutes.[7]

-

Place the plate in a fluorescence plate reader.

-

Record the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

-

Establish a baseline reading, then add a channel activator (e.g., (-)-Englerin A) and continue recording to measure the change in intracellular Ca²⁺ concentration.

-

Caption: Experimental workflow for Ca²⁺ measurement.

4.2 Electrophysiology (Patch-Clamp)

Patch-clamp techniques allow for the direct measurement of ion currents through single or multiple channels in a cell membrane, providing high-resolution data on channel inhibition.

-

Whole-Cell Configuration:

-

Prepare isolated cells (e.g., from culture or freshly dissociated tissue).[10]

-

Use a glass micropipette to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Apply suction to rupture the membrane patch, gaining electrical access to the entire cell ("whole-cell" mode).

-

Voltage-clamp the cell at a holding potential (e.g., -60 mV).

-

Apply a channel activator via the extracellular solution to elicit an inward current.

-

Perfuse the cell with a solution containing this compound to measure the degree and kinetics of current inhibition. The IC₅₀ can be determined by applying a range of this compound concentrations.[5]

-

-

Excised Outside-Out Patch:

-

After achieving a whole-cell configuration, slowly retract the pipette to pull a small patch of membrane away from the cell. The extracellular surface of this membrane patch will face outwards into the bath solution.

-

This configuration is ideal for testing compounds that act on the extracellular side of the channel, as it isolates the channel from intracellular factors.[3]

-

Apply agonists and this compound directly to the patch to confirm a direct effect on the channel.[3]

-

References

- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

Pico145: A Technical Guide to its Effects on Intracellular Calcium Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pico145 (also known as Zerencotrep or HC-608), a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. We will explore its mechanism of action, its profound effects on intracellular calcium signaling, and the experimental protocols used to characterize its activity, providing a core resource for professionals in pharmacology and drug development.

Introduction to this compound

This compound is a xanthine (B1682287) derivative that has emerged as a critical chemical probe for studying the roles of TRPC1/4/5 channels.[1][2][3] These channels are non-selective, calcium-permeable cation channels involved in a multitude of physiological and pathophysiological processes, including anxiety, pain, cardiovascular remodeling, and kidney disease.[1][4][5] The exceptional potency and selectivity of this compound, with inhibitory constants reaching the picomolar range, distinguish it from previously available pharmacological tools and enable precise investigation of TRPC1/4/5 channel function.[4][6]

Molecular Mechanism of Action

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. d4-pharma.com [d4-pharma.com]

- 4. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Role of Pico145 in Elucidating TRP Channel Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that play critical roles in a wide array of physiological processes, from sensory perception to cellular calcium homeostasis. Their involvement in various pathological conditions has made them attractive targets for drug discovery. Among the various subfamilies, the TRPC (Canonical) group, particularly channels containing TRPC1, TRPC4, and TRPC5 subunits, have been implicated in conditions such as anxiety, pain, cardiac remodeling, and kidney disease.[1][2] The study of these channels has been significantly advanced by the development of potent and selective pharmacological tools. Pico145 (also known as HC-608) has emerged as a powerful and highly selective inhibitor of TRPC1/4/5 channels, providing researchers with an invaluable tool to dissect their function.[3][4] This technical guide provides an in-depth overview of the use of this compound in TRP channel research, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

This compound: A Potent and Selective TRPC1/4/5 Inhibitor

This compound is a small molecule that demonstrates remarkable potency and selectivity for TRPC1/4/5 channels.[4] It exhibits inhibitory activity in the picomolar to low nanomolar range, making it orders of magnitude more potent than previously identified inhibitors.[1] Its high degree of selectivity is evidenced by its lack of significant effect on other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, as well as on store-operated Ca2+ entry mediated by Orai1.[4][5]

Mechanism of Action

Structural and functional studies have revealed that this compound exerts its inhibitory effect by binding to a conserved lipid binding site on the TRPC5 channel subunit.[6][7] In this pocket, it displaces a bound phospholipid, which is thought to be crucial for channel gating.[6][7] this compound acts as a competitive antagonist of the potent TRPC1/4/5 activator, (-)-englerin A, suggesting an overlapping or allosterically coupled binding site.[8] The potency of this compound can be influenced by the concentration of the channel activator.[3]

Data Presentation: Inhibitory Potency of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various TRPC channel subtypes under different experimental conditions.

| Channel Subtype | Activator | Assay Type | IC50 Value | Reference |

| Homomeric Channels | ||||

| TRPC4 | (-)-Englerin A | Calcium Imaging | 0.349 nM | [3] |

| TRPC5 | (-)-Englerin A | Calcium Imaging | 1.3 nM | [3] |

| TRPC4 | (-)-Englerin A | Whole-Cell Patch Clamp | 0.063 - 0.593 nM (depending on EA concentration) | [9] |

| TRPC5 | AM237 | Calcium Imaging | 2 nM | [10] |

| Heteromeric Channels | ||||

| TRPC4-TRPC1 | (-)-Englerin A | Calcium Imaging | 0.033 nM | [9] |

| TRPC5-TRPC1 | (-)-Englerin A | Calcium Imaging | 0.199 nM | [9] |

| TRPC4-TRPC1 | (-)-Englerin A | Whole-Cell Patch Clamp | 0.042 - 0.441 nM (depending on EA concentration) | [9] |

| Endogenous TRPC1:C4 (A498 cells) | (-)-Englerin A | Calcium Imaging | 49 pM | [11] |

| Physiological Agonist | ||||

| TRPC4-TRPC1 | Sphingosine-1-Phosphate (S1P) | Calcium Imaging | 11.2 pM | [9] |

| TRPC4-TRPC1 | Sphingosine-1-Phosphate (S1P) | Whole-Cell Patch Clamp | 12 pM (-100 mV), 30 pM (+100 mV) | [12] |

| TRPC4 (mouse ileal myocytes) | Carbachol (via muscarinic receptors) | Whole-Cell Patch Clamp | 3.1 pM | [13] |

| TRPC4 (mouse ileal myocytes) | Carbachol (via muscarinic receptors) | Calcium Imaging | 2.7 pM | [13] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study TRP channels are provided below.

Cell Culture and Transfection for TRP Channel Expression

Objective: To prepare a cellular system for studying the effects of this compound on specific TRPC channels. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous expression of many ion channels.[14]

Materials:

-

HEK293 cells[15]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin[15]

-

Plasmids encoding the human TRPC channel subunits of interest (e.g., TRPC4, TRPC5, TRPC1)

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

Poly-D-lysine coated glass coverslips or 96-well plates[2]

Protocol:

-

Cell Culture: Maintain HEK293 cells in a 37°C incubator with 5% CO2. Passage the cells every 2-3 days to maintain sub-confluent cultures.

-

Transfection:

-

One day before transfection, seed the HEK293 cells onto poly-D-lysine coated glass coverslips (for patch-clamp) or 96-well plates (for calcium imaging) to reach 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For co-expression of different subunits to form heteromeric channels, mix the corresponding plasmids in the desired ratio.

-

Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

-

After incubation, replace the transfection medium with fresh, complete DMEM.

-

Allow the cells to express the TRPC channels for 24-48 hours before proceeding with experiments.[5]

-

Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC channel activation and inhibition by this compound. Fura-2 AM is a ratiometric calcium indicator that allows for quantitative measurements of [Ca2+]i.[16]

Materials:

-

HEK293 cells expressing the TRPC channel of interest on a 96-well plate

-

Fura-2 AM (2 µM)[2]

-

Pluronic F-127 (0.01%)[2]

-

Standard Bath Solution (SBS) (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, and 10 HEPES (pH 7.4 with NaOH)[2]

-

TRPC channel activator (e.g., (-)-englerin A or Sphingosine-1-Phosphate)

-

This compound

-

Fluorescence plate reader capable of ratiometric measurements at 340/380 nm excitation and ~510 nm emission.[2]

Protocol:

-

Dye Loading:

-

This compound Incubation:

-

Add SBS containing the desired concentration of this compound or vehicle (DMSO) to the cells and incubate for 30 minutes.[2]

-

-

Calcium Measurement:

-

Place the 96-well plate in the fluorescence plate reader.

-

Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation) for a few minutes.

-

Add the TRPC channel activator (e.g., (-)-englerin A) to the wells and continue recording the fluorescence ratio to measure the increase in [Ca2+]i.

-

The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through TRPC channels and assess the inhibitory effect of this compound.

Materials:

-

HEK293 cells expressing the TRPC channel of interest on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: CsCl is used to block K+ channels, and BAPTA is a calcium chelator).[5]

-

TRPC channel activator (e.g., (-)-englerin A or S1P)

-

This compound

Protocol:

-

Preparation:

-

Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[5]

-

-

Recording:

-

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.[5]

-

-

Data Acquisition:

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) periodically to elicit currents and generate current-voltage (I-V) relationships.[5]

-

Record a stable baseline current in the external solution.

-

-

Drug Application:

-

Perfuse the cell with the external solution containing the TRPC channel activator to induce channel opening and record the resulting current.

-

After a stable activated current is achieved, co-apply the desired concentration of this compound with the activator and record the inhibition of the current.

-

To determine the IC50, apply a range of this compound concentrations.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow for Calcium Imaging

Experimental Workflow for Whole-Cell Patch Clamp

Conclusion and Future Directions

This compound represents a landmark achievement in the development of pharmacological tools for studying TRP channels. Its exceptional potency and selectivity for TRPC1/4/5 channels have empowered researchers to more precisely investigate the roles of these channels in both normal physiology and a range of disease states. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the effective use of this compound in the laboratory.

Future research will likely focus on leveraging this compound and similar compounds to further unravel the complex biology of TRPC1/4/5 channels in vivo. Its oral bioavailability makes it suitable for preclinical studies, opening avenues for validating these channels as therapeutic targets for neurological, cardiovascular, and renal disorders.[11] The continued application of this powerful inhibitor will undoubtedly lead to new insights into TRP channel function and potentially pave the way for the development of novel therapeutics.

References

- 1. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]

- 9. irep.iium.edu.my [irep.iium.edu.my]

- 10. Potent, selective, and subunit‐dependent activation of TRPC5 channels by a xanthine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Englerin A-sensing charged residues for transient receptor potential canonical 5 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 15. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Investigating the Physiological Role of TRPC1/4/5 with Pico145: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles of the Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels and the utility of the potent and selective inhibitor, Pico145, in their investigation. This document details the function of these channels in various physiological and pathophysiological contexts, presents quantitative data on the inhibitory action of this compound, and offers detailed protocols for key experimental methodologies.

Introduction to TRPC1/4/5 Channels

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that are crucial for sensory physiology and are implicated in a wide range of cellular processes. The canonical TRPC subfamily, particularly the TRPC1/4/5 subgroup, forms non-selective cation channels that are permeable to Ca²⁺ and Na⁺. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) pathway.

TRPC4 and TRPC5 can form functional homomeric channels, while TRPC1 is thought to primarily form heteromeric channels with TRPC4 and TRPC5, modulating their properties.[1][2] These channels are expressed in various tissues, including the nervous system, cardiovascular system, and kidneys, and are involved in processes such as neuronal excitation, vascular tone regulation, and cell proliferation.[3][4][5] Dysregulation of TRPC1/4/5 channels has been linked to several pathological conditions, including anxiety disorders, chronic pain, cardiac hypertrophy, and certain types of cancer, making them attractive targets for therapeutic intervention.[2][6]

This compound: A Potent and Selective TRPC1/4/5 Inhibitor

This compound (also known as HC-608) is a small-molecule inhibitor that has emerged as a powerful tool for studying the function of TRPC1/4/5 channels.[7] It exhibits exceptional potency, with inhibitory concentrations (IC₅₀) in the picomolar to low nanomolar range, and high selectivity for the TRPC1/4/5 subfamily over other TRP channels and ion channels like Orai1.[6][8] this compound is believed to exert its inhibitory effect by binding to a site on the channel that is accessible from the extracellular side of the plasma membrane.[9] Recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a conserved lipid binding site on TRPC5, displacing a bound phospholipid.[10] The compound is orally bioavailable, making it suitable for in vivo studies in animal models.[7]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the specific subunit composition of the TRPC1/4/5 channel and the mode of activation. The following tables summarize the reported IC₅₀ values for this compound against different human TRPC channel configurations.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Englerin A-Activated TRPC Channels

| Channel Composition | IC₅₀ (nM) | Cell Line | Reference |

| hTRPC4 | 0.349 | HEK293 | [6] |

| hTRPC5 | 1.3 | HEK293 | [6] |

| hTRPC4-TRPC1 (concatemer) | 0.033 | HEK293 | [7] |

| hTRPC5-TRPC1 (concatemer) | 0.199 | HEK293 | [7] |

| Endogenous TRPC1/4 (A498 cells) | 0.049 | A498 | [7] |

Table 2: Inhibitory Potency (IC₅₀) of this compound on TRPC Channels Activated by Sphingosine-1-Phosphate (S1P)

| Channel Composition | IC₅₀ (nM) | Cell Line | Reference |

| hTRPC4-TRPC1 (concatemer) | 0.011 | HEK293 | [6] |

Table 3: Selectivity of this compound

| Channel/Target | Effect of 100 nM this compound | Reference |

| TRPC3 | No effect | [6] |

| TRPC6 | No effect | [6] |

| TRPV1 | No effect | [6] |

| TRPV4 | No effect | [6] |

| TRPA1 | No effect | [6] |

| TRPM2 | No effect | [6] |

| TRPM8 | No effect | [6] |

| Orai1 (Store-operated Ca²⁺ entry) | No effect | [8] |

Signaling Pathways and Experimental Workflows

TRPC1/4/5 Activation Pathway

The canonical activation pathway for TRPC1/4/5 channels involves the stimulation of a Gq/11-coupled GPCR. This leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). While DAG is thought to directly modulate channel activity, IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which can also influence channel function.

Caption: Canonical Gq/11-PLC signaling pathway leading to the activation of TRPC1/4/5 channels.

Experimental Workflow for Investigating this compound Effects

A typical experimental workflow to characterize the effect of this compound on TRPC1/4/5 channels involves heterologous expression of the channels in a suitable cell line, followed by functional assays such as calcium imaging and electrophysiology.

Caption: A standard experimental workflow for studying TRPC1/4/5 channels using this compound.

Detailed Experimental Protocols

Cell Culture and Transfection of HEK293 Cells

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection for the expression of TRPC channels.

-

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Plasmid DNA encoding human TRPC1, TRPC4, or TRPC5

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

Serum-free medium (e.g., Opti-MEM)

-

6-well plates or other culture dishes

-

-

Procedure:

-

Cell Culture: Maintain HEK293 cells in a 37°C incubator with 5% CO₂. Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

Seeding for Transfection: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation: a. In tube A, dilute the plasmid DNA (e.g., 2.5 µg total for a 6-well) in serum-free medium. b. In tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

Post-Transfection: Incubate the cells for 24-48 hours to allow for gene expression before proceeding with functional assays.

-

Intracellular Calcium Imaging with Fura-2 AM

This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

-

Materials:

-

Transfected HEK293 cells on glass coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4

-

TRPC channel activator (e.g., Englerin A, Sphingosine-1-Phosphate)

-

This compound

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

-

Procedure:

-

Fura-2 AM Loading Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBS containing 0.02% Pluronic F-127.

-

Cell Loading: Wash the cells once with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging: Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Baseline Measurement: Acquire baseline fluorescence intensity by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulation and Inhibition: a. Apply the TRPC channel activator and record the change in the 340/380 nm fluorescence ratio. b. To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for a few minutes before adding the activator.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. The change in this ratio is proportional to the change in [Ca²⁺]i. Determine the IC₅₀ of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording whole-cell currents from transfected HEK293 cells to directly measure TRPC channel activity.

-

Materials:

-

Transfected HEK293 cells on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

TRPC channel activator

-

This compound

-

-

Procedure:

-

Pipette Preparation: Pull glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Selection: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a healthy, transfected cell (often identified by co-transfection with a fluorescent marker).

-

Seal Formation: Approach the cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Current Recording: a. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). b. Apply voltage ramps or steps to elicit currents and establish a baseline recording. c. Apply the TRPC channel activator to the external solution and record the resulting current. d. To test for inhibition, apply this compound to the external solution in the presence of the activator.

-

Data Analysis: Measure the amplitude of the inward and outward currents at different voltages to construct current-voltage (I-V) relationships. Calculate the percentage of inhibition by this compound at each concentration to determine the IC₅₀.

-

In Vivo Administration of this compound in a Mouse Model of Anxiety

This protocol provides a general guideline for the oral administration of this compound to mice for behavioral studies, such as those investigating anxiety. Specific doses and vehicles should be optimized based on preliminary pharmacokinetic and tolerability studies. A close analog of this compound, HC-070, has been shown to have anxiolytic effects in mice following oral administration.[7]

-

Materials:

-

Adult male mice (e.g., C57BL/6)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

-

Animal scale

-

Behavioral testing apparatus (e.g., elevated plus maze, open field test)

-

-

Procedure:

-

This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.

-

Animal Handling and Dosing: a. Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg). b. Gently restrain the mouse by the scruff of the neck. c. Insert the gavage needle into the esophagus and slowly administer the this compound suspension or vehicle.

-

Behavioral Testing: a. Conduct behavioral tests at a predetermined time after this compound administration, based on its pharmacokinetic profile. b. For anxiety testing, common paradigms include the elevated plus maze (measuring time spent in open vs. closed arms) and the open field test (measuring time spent in the center vs. periphery).

-

Data Analysis: Analyze the behavioral data to compare the effects of this compound treatment to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

-

Conclusion

TRPC1/4/5 channels represent important targets for understanding and potentially treating a variety of physiological and pathological conditions. This compound, with its high potency and selectivity, is an invaluable pharmacological tool for dissecting the specific roles of these channels in cellular and systemic processes. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of TRPC1/4/5 channel biology and its therapeutic potential.

References

- 1. uac.arizona.edu [uac.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. med.nyu.edu [med.nyu.edu]

- 4. benchchem.com [benchchem.com]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

Pico145: A Potent and Selective Chemical Probe for TRPC1/4/5 Ion Channel Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pico145, also known as HC-608, has emerged as a powerful and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These ion channels are implicated in a wide range of physiological and pathophysiological processes, including epilepsy, anxiety, pain, and cardiovascular remodeling, making them attractive targets for drug discovery.[2][3] this compound's remarkable potency, with inhibitory concentrations in the picomolar to low nanomolar range, and its exceptional selectivity over other TRP channels and ion channels, establish it as an invaluable chemical probe for elucidating the function of TRPC1/4/5 channels in both health and disease.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates, to facilitate its effective use in ion channel research.

Mechanism of Action

This compound is a xanthine (B1682287) derivative that acts as a direct and reversible inhibitor of TRPC1/4/5 channels.[7] Structural studies have revealed that this compound binds to a conserved lipid binding site on the TRPC5 channel, where it displaces a bound phospholipid.[8] This interaction is thought to stabilize the channel in a closed conformation, thereby preventing ion influx. The potency of this compound can be influenced by the concentration of channel activators, such as (-)-englerin A, suggesting a competitive or allosteric mechanism of inhibition.[4][7]

Data Presentation: Potency and Selectivity of this compound

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound against various TRPC channel subtypes.

| Channel Subtype | Activation Method | Cell Type | IC50 (nM) | Reference |

| TRPC4 (homomer) | (-)-Englerin A | HEK293 | 0.349 | [4] |

| TRPC5 (homomer) | (-)-Englerin A | HEK293 | 1.3 | [4] |

| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | HEK293 | 0.033 | [6] |

| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | HEK293 | 0.199 | [7] |

| TRPC4-TRPC1 (endogenous) | Sphingosine-1-Phosphate | A498 | 0.011 | [4] |

| TRPC4 (homomer) | Carbachol | Ileal Myocytes | 0.0031 | [9] |

Table 1: Inhibitory Potency of this compound on TRPC1/4/5 Channels

| Channel/Receptor | Concentration Tested | Effect | Reference |

| TRPC3 | 100 nM | No effect | [4] |

| TRPC6 | 100 nM | No effect | [4] |

| TRPV1 | 100 nM | No effect | [4] |

| TRPV4 | 100 nM | No effect | [4] |

| TRPA1 | 100 nM | No effect | [4] |

| TRPM2 | 100 nM | No effect | [4] |

| TRPM8 | 100 nM | No effect | [4] |

| Orai1 (Store-operated Ca2+ entry) | 100 nM | No effect | [6] |

Table 2: Selectivity Profile of this compound

Signaling Pathways

TRPC1/4/5 channels are key downstream effectors of G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[1][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). While the precise mechanism of TRPC1/4/5 activation is still under investigation, it is understood to be a complex process involving both the depletion of PIP2 and the production of DAG.[1][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording TRPC1/4/5 channel currents in HEK293 cells heterologously expressing the channel of interest.

1. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.

2. Cell Preparation:

-

Plate HEK293 cells stably or transiently expressing the desired TRPC channel subtype onto glass coverslips 24-48 hours before the experiment.

3. Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a step protocol to elicit TRPC currents.

-

Establish a stable baseline current in the absence of any agonist.

-

Activate the TRPC channels by applying an agonist such as (-)-Englerin A (e.g., 100 nM) or a GPCR agonist (e.g., carbachol, 100 µM) to the external solution.

-

Once a stable activated current is achieved, co-apply different concentrations of this compound with the agonist to determine the IC50.

Fura-2 AM Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration in response to TRPC channel activation and inhibition.

1. Solutions and Reagents:

-

Hanks' Balanced Salt Solution (HBSS): Standard formulation, supplemented with 10 mM HEPES, pH 7.4.

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

This compound Stock Solution: 10 mM in DMSO.

-

Agonist Stock Solution: (e.g., 10 mM Carbachol in water).

2. Cell Preparation and Dye Loading:

-

Plate cells onto black-walled, clear-bottom 96-well plates 24-48 hours prior to the assay.

-

On the day of the experiment, wash the cells once with HBSS.

-

Prepare the Fura-2 AM loading solution by diluting the stock to a final concentration of 2-5 µM in HBSS. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes at room temperature.

3. Imaging and Data Acquisition:

-

Use a fluorescence microplate reader or an inverted fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.

-

Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

To test for inhibition, pre-incubate the cells with various concentrations of this compound for 10-20 minutes before adding the agonist.

-

Add the agonist to stimulate TRPC channel activity and record the change in the F340/F380 ratio.

-

The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

Synthesis of this compound

This compound can be synthesized in a straightforward three-step process from commercially available starting materials, which contributes to its accessibility for the research community.[2][5] While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the reported high-yield synthesis makes it a readily available tool.

Conclusion

This compound stands out as a chemical probe of exceptional quality for the study of TRPC1/4/5 ion channels. Its picomolar potency and high selectivity provide researchers with a reliable tool to dissect the intricate roles of these channels in cellular signaling and disease. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately advancing our understanding of ion channel biology and paving the way for novel therapeutic interventions.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Direct modulation of TRPC ion channels by Gα proteins [frontiersin.org]

The Structure-Activity Relationship of Pico145 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pico145, also known as HC-608 or compound 31, has emerged as a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These ion channels are implicated in a variety of physiological and pathophysiological processes, including anxiety, pain, cardiovascular remodeling, and kidney disease, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Analysis of Inhibitory Potency

This compound exhibits remarkable potency, with inhibitory concentrations in the picomolar to low nanomolar range. Its activity is dependent on the specific subunit composition of the TRPC1/4/5 channels and the mode of channel activation. The following table summarizes the inhibitory concentrations (IC50) of this compound against various TRPC channel subtypes.

| Channel Subtype | Activator | Assay Type | IC50 (nM) | Reference |

| TRPC4 (homomer) | (-)-Englerin A | Ca2+ influx | 0.349 | [1] |

| TRPC5 (homomer) | (-)-Englerin A | Ca2+ influx | 1.3 | [1] |

| TRPC4-TRPC1 (heteromer) | (-)-Englerin A | Ca2+ influx | 0.03 - 0.06 | [1][6] |

| TRPC5-TRPC1 (heteromer) | (-)-Englerin A | Ca2+ influx | 0.2 | [1][6] |

| TRPC4-TRPC1 (endogenous) | (-)-Englerin A | Ca2+ influx | 0.049 | [7] |

| TRPC4-TRPC1 | (-)-Englerin A or S1P | Whole-cell patch clamp | Picomolar range | [7] |

| TRPC4 (mICAT) | Carbachol/GTPγS | Whole-cell patch clamp | 0.0031 | [8] |

| Intracellular Ca2+ rise | Carbachol | Fura-2 Imaging | 0.0027 | [8] |

| TRPC5 | AM237 | Ca2+ influx | Competitively inhibits | [9][10] |

Selectivity Profile: A key feature of this compound is its high selectivity for TRPC1/4/5 channels. Studies have shown that this compound has no significant effect on other related ion channels at concentrations up to 100 nM, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, and the store-operated Ca2+ entry channel Orai1.[1][2][3][6][7]

Structure-Activity Relationship and Analogs

The xanthine (B1682287) scaffold is central to the activity of this compound and its analogs. The SAR of this chemical class reveals that minor structural modifications can dramatically alter the pharmacological effect, converting potent inhibitors into activators.

-

HC-070: A close analog of this compound that also acts as a potent inhibitor of TRPC4 and TRPC5 channels, with IC50 values of 46.0 and 9.3 nM, respectively.[5][6] It has demonstrated anxiolytic and antidepressant effects in preclinical models.[7]

-

AM237: An analog of this compound that surprisingly functions as a potent and selective activator of homomeric TRPC5 channels, with an EC50 of 15-20 nM.[5][10] However, AM237 acts as an inhibitor of TRPC4, TRPC4-C1, and TRPC5-C1 channels when activated by (-)-englerin A, with IC50 values ranging from 0.9 to 7 nM.[10] This highlights the subtle structural determinants that govern the switch between inhibition and activation.

Mechanism of Action: A Visualized Pathway

The inhibitory action of this compound on TRPC1/4/5 channels can be visualized as a direct interaction that prevents channel gating.

Caption: Proposed mechanism of this compound inhibition of TRPC1/4/5 channels.

Experimental Protocols

The characterization of this compound and its analogs relies on robust experimental methodologies to quantify their effects on ion channel function.

Intracellular Calcium Measurements

This protocol is widely used to assess the inhibitory effect of compounds on channel activity by measuring changes in intracellular calcium concentration.

Caption: Workflow for intracellular calcium measurement using Fura-2.

Standard Bath Solution (SBS) Composition:

-

135 mM NaCl

-

5 mM KCl

-

1.2 mM MgCl2

-

1.5 mM CaCl2

-

8 mM Glucose

-

10 mM HEPES

-

pH adjusted to 7.4 with NaOH

Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings provide a direct measure of ion channel currents and are considered the gold standard for characterizing channel modulators.

Caption: General workflow for whole-cell patch-clamp experiments.

Conclusion

This compound is a powerful and exquisitely selective pharmacological tool for probing the function of TRPC1/4/5 channels. The structure-activity relationships within the xanthine class of TRPC modulators, exemplified by the contrasting effects of this compound and its analog AM237, underscore the potential for fine-tuning molecular interactions to achieve desired pharmacological outcomes. The detailed protocols provided herein offer a foundation for the continued investigation and development of novel therapeutics targeting these important ion channels. The high potency and selectivity of this compound make it an invaluable probe for dissecting the physiological roles of TRPC1/4/5 channels and a promising starting point for drug discovery programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potent, selective, and subunit-dependent activation of TRPC5 channels by a xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Ion Channel Inhibition to Open Doors in Drug Discovery | Lab Manager [labmanager.com]

Pico145: A Deep Dive into its Impact on Neuronal Excitability

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Pico145, a potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels. We delve into its mechanism of action, its quantifiable effects on these channels, and the subsequent impact on neuronal excitability. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating neurological and psychiatric disorders where TRPC1/4/5 channels play a crucial role.

Core Mechanism of Action: Inhibition of TRPC1/4/5 Channels

This compound exerts its influence on neuronal excitability by directly targeting and inhibiting the activity of TRPC1/4/5 channels. These channels are non-selective cation channels that are permeable to Ca²⁺ and play a significant role in regulating cell function by modulating cytosolic Ca²⁺ concentration and membrane voltage.[1] Overactivity of TRPC channels has been linked to a variety of diseases, making them a key target for therapeutic intervention.[2]

Below is a diagram illustrating the proposed mechanism of this compound's inhibitory action on TRPC5 channels.

Caption: Mechanism of this compound inhibition of TRPC5 channels.

Quantitative Efficacy of this compound

This compound is distinguished by its picomolar potency and high selectivity for TRPC1/4/5 channels over other TRP channel subtypes.[1][5] Its inhibitory concentration (IC₅₀) varies depending on the specific subunit composition of the TRPC channel and the agonist used to activate it.

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC1/4/5 Channels

| Channel Subtype | Activator | IC₅₀ (nM) | Reference |

| TRPC4 (homomer) | (-)-Englerin A | 0.349 | [5] |

| TRPC5 (homomer) | (-)-Englerin A | 1.3 | [5] |

| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | 0.03 | [5] |

| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | 0.2 | [5] |

| TRPC4-TRPC1 | Sphingosine 1-phosphate (S1P) | 0.011 | [5] |

| TRPC4 | Carbachol (muscarinic agonist) | 0.0027 (2.7 pM) | [6] |

| TRPC4 | GTPγS | 0.0031 (3.1 pM) | [6] |

Table 2: Selectivity Profile of this compound

| Channel/Receptor | Effect of this compound (at 100 nM or 1-2 µM) | Reference |

| TRPC3 | No effect | [4][5] |

| TRPC6 | No effect | [4][5] |

| TRPV1 | No effect | [4][5] |

| TRPV4 | No effect | [4][5] |

| TRPA1 | No effect | [4][5] |

| TRPM2 | No effect | [4][5] |

| TRPM8 | No effect | [4][5] |

| Store-operated Ca²⁺ entry (Orai1) | No effect | [4][5] |

| Large panel of other ion channels, receptors, enzymes, kinases, and transporters | Less than 50% inhibition | [4] |

Impact on Neuronal Excitability

The involvement of TRPC1/4/5 channels in conditions such as epilepsy, anxiety, and pain underscores the therapeutic potential of this compound in modulating neuronal hyperexcitability.[1][7] For example, the TRPC1/4/5 inhibitor M084 has demonstrated anxiolytic and antidepressant effects in mice, suggesting a role for these channels in fear-related behaviors.[4]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPC channels in the cell membrane of a single neuron or a cell expressing the channels of interest.

Objective: To determine the inhibitory effect of this compound on TRPC channel currents.

Methodology:

-

Cell Preparation: Freshly isolated cells (e.g., mouse ileal myocytes) or HEK293 cells overexpressing specific TRPC channel subtypes are used.[6][7]

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Stimulation: The TRPC channels are activated using a specific agonist, such as (-)-Englerin A, carbachol, or GTPγS, included in the pipette solution or applied externally.[6][7]

-

This compound Application: this compound is applied to the extracellular solution at varying concentrations.

-

Data Acquisition: The resulting ionic currents are recorded and analyzed to determine the concentration-dependent inhibition by this compound and to calculate the IC₅₀ value.[6]

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Intracellular Calcium Imaging

This method is used to measure changes in the concentration of free intracellular calcium ([Ca²⁺]i) in response to TRPC channel activation and inhibition.

Objective: To assess the effect of this compound on Ca²⁺ influx through TRPC channels.

Methodology:

-

Cell Loading: Cells are incubated with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM.[5]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded before stimulation.

-

This compound Incubation: Cells are pre-incubated with this compound for a defined period (e.g., 30 minutes).[5]

-

Stimulation: A TRPC channel activator is added to the cells.

-

Data Acquisition: The change in fluorescence, which corresponds to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or microscope. The inhibition of the Ca²⁺ response by this compound is then quantified.[5]

Caption: Experimental workflow for intracellular calcium imaging.

Future Directions and Clinical Relevance

The high potency and selectivity of this compound make it an invaluable research tool for elucidating the physiological and pathophysiological roles of TRPC1/4/5 channels.[1] Its ability to modulate neuronal excitability suggests significant therapeutic potential for a range of neurological and psychiatric disorders, including:

-

Anxiety and Depression: TRPC4/5 channels in the brain have been implicated in fear and anxiety behaviors.[4]

-

Epilepsy: Aberrant TRPC channel activity can contribute to neuronal hyperexcitability underlying seizures.[1]

-

Pain: TRPC channels are involved in pain signaling pathways.[1]

-

Cardiovascular and Kidney Disease: TRPC5 channels are also being investigated as therapeutic targets for these conditions.[2]

Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and other TRPC1/4/5 inhibitors. As of the current understanding, there are no publicly listed clinical trials specifically for this compound on ClinicalTrials.gov.

Conclusion

This compound is a groundbreaking small-molecule inhibitor of TRPC1/4/5 channels, offering unprecedented potency and selectivity. Its mechanism of action, involving the displacement of a bound phospholipid, provides a clear structural basis for its inhibitory effects. By reducing cation influx through these channels, this compound effectively dampens neuronal excitability, highlighting its potential as both a powerful research tool and a promising therapeutic agent for a variety of disorders characterized by neuronal hyperexcitability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area.

References

- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound inhibits TRPC4-mediated mICAT and postprandial small intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pico145 in In-Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pico145 is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, including calcium homeostasis, cell proliferation, and signal transduction.[1][4] The exceptional potency and selectivity of this compound, with IC50 values in the picomolar to low nanomolar range for TRPC1/4/5, make it an invaluable tool for investigating the roles of these channels in cellular function and a potential therapeutic agent.[1][2][5] This document provides detailed application notes and protocols for the effective use of this compound in common in-vitro cell-based assays.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to a conserved lipid binding site within the TRPC5 channel, where it displaces a bound phospholipid. This allosteric modulation prevents channel activation and subsequent cation influx. The potency of this compound can be influenced by the concentration of channel activators, such as (-)-englerin A.[5]

Signaling Pathway of TRPC1/4/5 Inhibition by this compound

Caption: this compound inhibits TRPC1/4/5 channels, blocking downstream signaling.

Data Presentation

The inhibitory potency of this compound varies depending on the specific TRPC channel subunit composition and the cell type. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various in-vitro systems.

| Target Channel | Cell Line | Assay Type | Activator | IC50 (nM) | Reference |

| TRPC4 | HEK293 | Calcium Imaging | (-)-Englerin A | 0.349 | [1][2] |

| TRPC5 | HEK293 | Calcium Imaging | (-)-Englerin A | 1.3 | [1][2] |

| TRPC4-TRPC1 | HEK293 | Calcium Imaging | (-)-Englerin A | 0.033 | [5] |

| TRPC5-TRPC1 | HEK293 | Calcium Imaging | (-)-Englerin A | 0.199 | [5] |

| TRPC4-TRPC1 | HEK293 | Calcium Imaging | Sphingosine-1-Phosphate | 0.011 | [2] |

| Endogenous TRPC1/4 | A498 | Calcium Imaging | (-)-Englerin A | 0.049 | [5] |

| EA-sensitive | Hs578T | Cell Viability | (-)-Englerin A | 0.11 | [2] |

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory activity of this compound on TRPC1/4/5 channels.

Experimental Workflow: Calcium Imaging

Caption: Workflow for measuring intracellular calcium using Fura-2 AM.

Materials:

-

Cells expressing TRPC1/4/5 channels (e.g., HEK293, A498, Hs578T)

-

96-well, black, clear-bottom microplates

-

This compound

-

TRPC channel activator (e.g., (-)-englerin A, sphingosine-1-phosphate)

-

Fura-2 AM

-

Pluronic F-127

-

Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES, pH 7.4[2]

-

DMSO

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.

-

Fura-2 AM Loading:

-

Washing: Aspirate the loading solution and wash the cells twice with 200 µL of SBS to remove extracellular dye.[2]

-

Compound Incubation:

-

Prepare serial dilutions of this compound in SBS. A vehicle control (DMSO) should be included.

-

Add 100 µL of the this compound dilutions or vehicle to the respective wells.

-

Incubate for 30 minutes at room temperature.[2]

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

Establish a baseline reading for 1-2 minutes.

-

Add the TRPC channel activator (e.g., (-)-englerin A or S1P) to all wells and continue recording the fluorescence for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

Normalize the data to the baseline ratio.

-

Plot the change in the 340/380 ratio over time to visualize the calcium influx.

-

Determine the IC50 of this compound by plotting the peak response against the log of the this compound concentration.

-

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a method to directly measure the ion channel currents through TRPC1/4/5 channels and assess the inhibitory effect of this compound using the whole-cell patch clamp technique.

Experimental Workflow: Whole-Cell Patch Clamp

Caption: Workflow for whole-cell patch clamp recording.

Materials:

-

Cells expressing TRPC1/4/5 channels

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular (bath) solution: Same as SBS for calcium imaging.

-

Intracellular (pipette) solution: (in mM) 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

This compound

-

TRPC channel activator

Procedure:

-

Preparation: Plate cells on glass coverslips suitable for patch clamp recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit channel currents and record the baseline activity.

-

Perfuse the cell with the TRPC channel activator to induce channel opening and record the resulting current.

-

While continuously perfusing with the activator, apply this compound to the bath solution and record the inhibition of the channel current.

-

-

Data Analysis:

-

Measure the amplitude of the inward and outward currents before and after the application of this compound.

-

Construct a current-voltage (I-V) relationship to characterize the properties of the channel.

-

Calculate the percentage of inhibition of the current by this compound.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cells, particularly those sensitive to TRPC channel modulation.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cancer cell lines (e.g., Hs578T)

-

96-well flat-bottom plates

-

This compound

-

(-)-englerin A (optional, as a co-treatment)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. If investigating the effect in the presence of an activator, also prepare solutions containing a fixed concentration of the activator (e.g., (-)-englerin A).

-

Remove the medium and add 100 µL of the drug-containing medium to the wells. Include vehicle-only and medium-only controls.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from the medium-only wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot cell viability against the log of the this compound concentration to determine the IC50.

-

Conclusion

This compound is a powerful and specific tool for the study of TRPC1/4/5 channels in vitro. The protocols provided here offer a starting point for researchers to investigate the roles of these channels in their specific cellular systems. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable data. The high potency of this compound necessitates careful handling and accurate dilution to ensure reproducible results. These application notes will aid researchers in harnessing the full potential of this compound to advance our understanding of TRPC channel biology and its implications in health and disease.

References

- 1. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient Receptor Potential Canonical Channels in Health and Disease: A 2020 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Pico145 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pico145, also known as HC-608, is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These channels are non-selective cation channels permeable to Ca2+ and Na+ that are implicated in a variety of physiological and pathophysiological processes, including epilepsy, pain, and cardiac remodeling.[4] The remarkable potency and selectivity of this compound make it an invaluable pharmacological tool for investigating the roles of TRPC1/4/5 channels in these processes and for the development of novel therapeutics.[3]

These application notes provide detailed protocols for the characterization and utilization of this compound in patch-clamp electrophysiology experiments, tailored for researchers in academia and the pharmaceutical industry.

Data Presentation

This compound Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various TRPC channel subtypes, as determined by electrophysiological and Ca2+ influx assays.

| Channel Subtype | Activator | Assay Type | IC50 (pM) | Reference |

| TRPC4-TRPC1 (concatemer) | (-)-Englerin A | Ca2+ influx | 33 | [4] |

| TRPC4-TRPC1 (concatemer) | Sphingosine-1-Phosphate (S1P) | Whole-cell patch-clamp | 42 | [4] |

| Endogenous TRPC1:C4 (A498 cells) | (-)-Englerin A | Ca2+ influx | 49 | [2] |

| TRPC5-TRPC1 (concatemer) | (-)-Englerin A | Ca2+ influx | 199 | [2] |

| TRPC4 (homomer) | (-)-Englerin A | Ca2+ influx | 349 | [2] |

| TRPC5 (homomer) | (-)-Englerin A | Ca2+ influx | 1300 | [4] |

Selectivity Profile of this compound

This compound exhibits high selectivity for TRPC1/4/5 channels. At a concentration of 100 nM, this compound has been shown to have no significant effect on the following channels:[2][4]

-

TRPC3

-

TRPC6

-

TRPV1

-

TRPV4

-

TRPA1

-

TRPM2

-

TRPM8

-

Orai1 (store-operated Ca2+ entry)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Inhibition of TRPC4/5 Channels

This protocol describes the methodology for measuring the inhibitory effect of this compound on TRPC4 or TRPC5 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

-

Cell Line: HEK293 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Transiently transfect HEK293 cells with a plasmid encoding the human TRPC4 or TRPC5 channel subunit. A co-transfection with a fluorescent reporter plasmid (e.g., eGFP) is recommended to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.[5]

2. Solutions and Reagents:

-

External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 8 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.[6]

-

Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH.[7]

-

TRPC1/4/5 Activator:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).

3. Patch-Clamp Recording:

-

Apparatus: Use a standard patch-clamp setup, including an amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and data acquisition software (e.g., pCLAMP).[8]

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[8]

-

Cell Selection: Identify transfected cells using fluorescence microscopy.

-

Seal Formation: Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane by applying gentle suction to achieve the whole-cell recording configuration.[9]

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) every 5-10 seconds to elicit currents and generate current-voltage (I-V) relationships.

-

4. Experimental Procedure for this compound Application:

-

Obtain a stable whole-cell recording and establish a baseline current in the external solution.

-

Perfuse the cell with the external solution containing the TRPC1/4/5 activator (e.g., 10 nM (-)-Englerin A) to evoke channel currents.

-

Once a stable activated current is achieved, co-apply the external solution containing both the activator and the desired concentration of this compound.

-

Record the current inhibition by this compound. To determine the IC50, a range of this compound concentrations should be tested.

-

Wash out this compound with the activator-containing solution to observe any reversal of inhibition.

Mandatory Visualizations

Signaling Pathway of TRPC1/4/5 Activation and Inhibition by this compound

Caption: TRPC1/4/5 channel activation and inhibition by this compound.

Experimental Workflow for this compound Patch-Clamp Assay

Caption: Workflow for assessing this compound inhibition using patch-clamp.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Patch Clamp Protocol [labome.com]

- 8. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]

- 9. docs.axolbio.com [docs.axolbio.com]

Recommended working concentrations of Pico145 for cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pico145, also known as HC-608, is a potent, selective, and subtype-specific small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These channels are Ca²⁺-permeable, non-selective cation channels involved in a multitude of physiological and pathophysiological processes, making them key therapeutic targets.[1][4] this compound's remarkable potency, with activity in the picomolar to low nanomolar range, and its high selectivity over other TRP channels make it an invaluable chemical probe for studying the function of TRPC1/4/5 channels and for early-stage drug discovery.[1][3][5]

Mechanism of Action

Recommended Working Concentrations